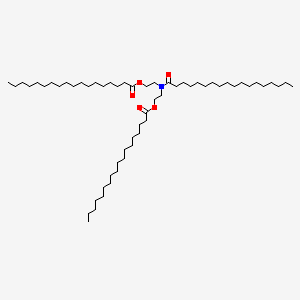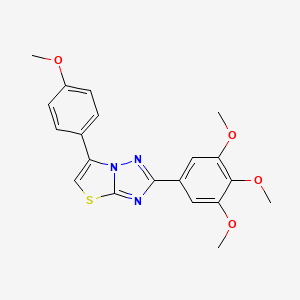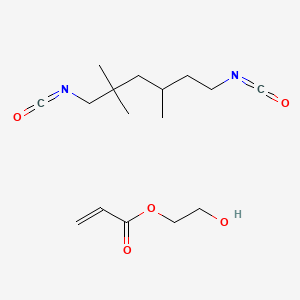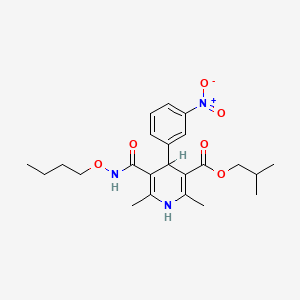
3-Pyridinecarboxylic acid, 1,4-dihydro-2,6-dimethyl-5-((butoxyamino)carbonyl)-4-(3-nitrophenyl)-, 2-methylpropyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinecarboxylic acid, 1,4-dihydro-2,6-dimethyl-5-((butoxyamino)carbonyl)-4-(3-nitrophenyl)-, 2-methylpropyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyridine ring, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxylic acid, 1,4-dihydro-2,6-dimethyl-5-((butoxyamino)carbonyl)-4-(3-nitrophenyl)-, 2-methylpropyl ester typically involves multi-step organic reactions. The process may start with the preparation of the pyridine ring, followed by the introduction of various substituents through reactions such as nitration, esterification, and amination. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps, such as crystallization or chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarboxylic acid, 1,4-dihydro-2,6-dimethyl-5-((butoxyamino)carbonyl)-4-(3-nitrophenyl)-, 2-methylpropyl ester can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions or as a precursor for the synthesis of biologically active derivatives. Its structural features make it a valuable tool for investigating biochemical processes.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties. The presence of the pyridine ring and other functional groups suggests possible applications in drug discovery and development.
Industry
In industrial applications, the compound may be used in the production of specialty chemicals, agrochemicals, or as an intermediate in the synthesis of other valuable products.
Mechanism of Action
The mechanism by which 3-Pyridinecarboxylic acid, 1,4-dihydro-2,6-dimethyl-5-((butoxyamino)carbonyl)-4-(3-nitrophenyl)-, 2-methylpropyl ester exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound’s structure allows it to engage in various binding interactions, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine derivatives with different substituents. Examples might include:
- 3-Pyridinecarboxylic acid derivatives with different ester groups.
- Pyridine compounds with varying degrees of nitration or amination.
Uniqueness
The uniqueness of 3-Pyridinecarboxylic acid, 1,4-dihydro-2,6-dimethyl-5-((butoxyamino)carbonyl)-4-(3-nitrophenyl)-, 2-methylpropyl ester lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and application.
Properties
CAS No. |
133147-08-7 |
|---|---|
Molecular Formula |
C23H31N3O6 |
Molecular Weight |
445.5 g/mol |
IUPAC Name |
2-methylpropyl 5-(butoxycarbamoyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C23H31N3O6/c1-6-7-11-32-25-22(27)19-15(4)24-16(5)20(23(28)31-13-14(2)3)21(19)17-9-8-10-18(12-17)26(29)30/h8-10,12,14,21,24H,6-7,11,13H2,1-5H3,(H,25,27) |
InChI Key |
NULFNDAYNSXRDG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCONC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCC(C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





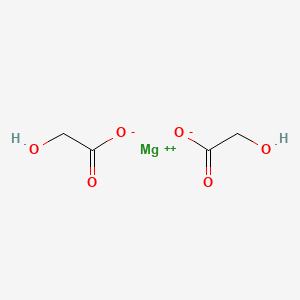
![7-[(3R)-3-aminopyrrolidin-1-yl]-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B15187588.png)
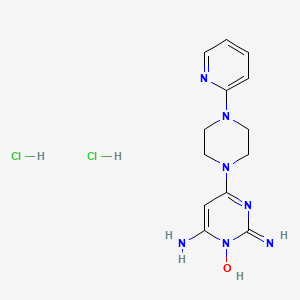
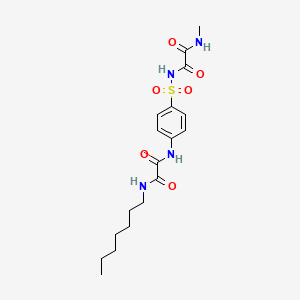
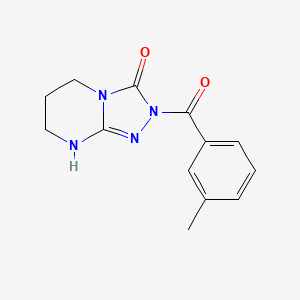
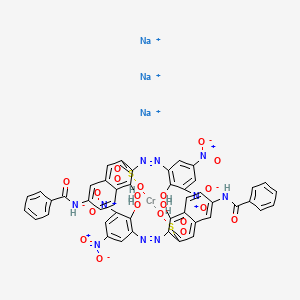
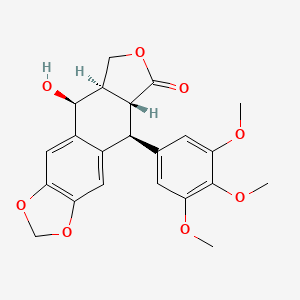
![sodium;(2R,3R)-3-[[4-methyl-1-oxo-1-(4-pyrimidin-2-ylpiperazin-1-yl)pentan-2-yl]carbamoyl]oxirane-2-carboxylate](/img/structure/B15187623.png)
